

Application Note: Comprehensive Characterization of N,N'-Dimethylparabanic Acid

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Compound of Interest

Compound Name: *N,N'*-Dimethylparabanic acid

CAS No.: 5176-82-9

Cat. No.: B106998

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Introduction & Chemical Context

N,N'-Dimethylparabanic acid (

) is a heterocyclic imidazolidine-trione derivative.^[1] Historically identified as Cholestrophan, it is a significant oxidation product of caffeine (1,3,7-trimethylxanthine) and other purine alkaloids. In modern pharmaceutical chemistry, it serves as a specialized intermediate for the synthesis of bioactive imidazolidine derivatives and polymers requiring high thermal stability.

Key Analytical Challenges:

- **Differentiation:** Distinguishing the target from mono-methylated analogs (1-methylparabanic acid) or ring-opened hydrolysis products (methylureas).
- **Symmetry:** The molecule's symmetry results in simplified spectral data, making minor impurities highly conspicuous but requiring careful integration for quantitative purity.

- Hygroscopicity: The trione core is susceptible to hydrolysis under highly alkaline conditions, necessitating specific handling during sample preparation.

Structural Identification (Spectroscopy)[2][3]

Nuclear Magnetic Resonance (NMR)

The high symmetry of **N,N'-Dimethylparabanic acid** renders its proton NMR spectrum extremely simple. Any deviation from a single signal indicates contamination or degradation.

Protocol: Proton (

H) and Carbon (

C) NMR

- Instrument: 400 MHz (or higher) NMR Spectrometer.
- Solvent: Deuterated Chloroform () is preferred for resolution; DMSO- is an alternative if solubility issues arise with aged samples.
- Concentration: 10–15 mg in 0.6 mL solvent.
- Relaxation Delay (): Set to seconds for quantitative integration, as the quaternary carbonyl carbons have long relaxation times.

Expected Spectral Data:

Nucleus	Chemical Shift (, ppm)	Multiplicity	Assignment	Diagnostic Note
H	3.10 – 3.25	Singlet ()	(6H)	A single sharp peak. Splitting or extra peaks indicate asymmetry (impurity).
C	~25.0 – 26.0	Singlet		Methyl carbons.
C	~153.0 – 155.0	Singlet	(C2)	Urea carbonyl (between nitrogens).
C	~157.0 – 159.0	Singlet	(C4, C5)	Oxalyl carbonyls.

“

Expert Insight: If you observe a small doublet or broad singlet near 2.8–2.9 ppm, check for N-methylurea, a common hydrolysis degradation product.

Fourier-Transform Infrared Spectroscopy (FT-IR)

The trione system produces a characteristic "fingerprint" in the carbonyl region, distinct from standard amides or ureas.

Protocol:

- Method: Attenuated Total Reflectance (ATR) on a Diamond or ZnSe crystal.
- Resolution: 4 cm

, 16 scans.

Key Absorption Bands:

- 1720 – 1790 cm

: Strong, broad, or split band corresponding to the three coupled carbonyl stretches (imidazolidinetrione system).

- 2950 – 3000 cm

: Weak C-H stretches (methyl groups).

- Absence of N-H: The spectrum must lack bands in the 3200–3400 cm

region. Presence of N-H stretch indicates demethylation or ring opening.

Chromatographic Purity (RP-HPLC)

This method separates **N,N'-Dimethylparabanic acid** from its precursors (caffeine) and degradation products (methylureas).

Method Parameters^{[4][5][6][7][8]}

Parameter	Condition
Column	C18 (L1), mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse or Waters Symmetry)
Mobile Phase A	0.1% Phosphoric Acid in Water (Buffer pH ~2.5)
Mobile Phase B	Acetonitrile (HPLC Grade)
Flow Rate	1.0 mL/min
Injection Vol	10 µL
Detection	UV @ 210 nm (primary) and 230 nm
Column Temp	30°C

Gradient Profile

Time (min)	% Mobile Phase A	% Mobile Phase B	Comment
0.0	95	5	Initial equilibration (polar retention)
10.0	60	40	Linear gradient to elute organics
12.0	60	40	Isocratic hold
12.1	95	5	Re-equilibration
18.0	95	5	End of run

“

Validation Note: ***N,N'*-Dimethylparabanic acid** is relatively polar. If retention is too low (), reduce initial organic modifier to 2% or use a specialized "AQ" (aqueous compatible) C18 column.

Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) is the definitive method for confirming the solid-state identity and purity of the crystalline material.

Protocol:

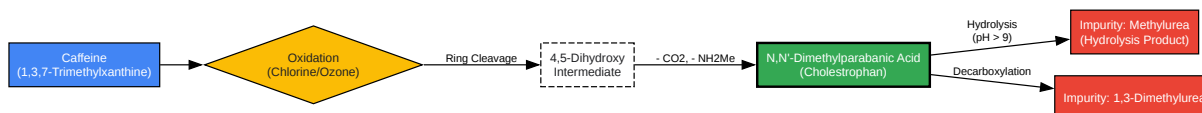
- Pan: Aluminum, crimped (non-hermetic).
- Sample Mass: 2–5 mg.
- Heating Rate: 10°C/min from 40°C to 200°C.
- Purge Gas: Nitrogen (50 mL/min).

Critical Parameters:

- Melting Onset ():148.0°C – 150.0°C.
- Peak Maximum: ~151°C.[2]
- Purity Calculation: Use the Van't Hoff equation on the melting endotherm to determine molar purity. A sharp peak with indicates high crystallinity and purity.

Synthesis & Degradation Pathway Visualization

Understanding the origin of **N,N'-Dimethylparabanic acid** is crucial for impurity profiling. It is most commonly derived from the oxidative degradation of Caffeine.

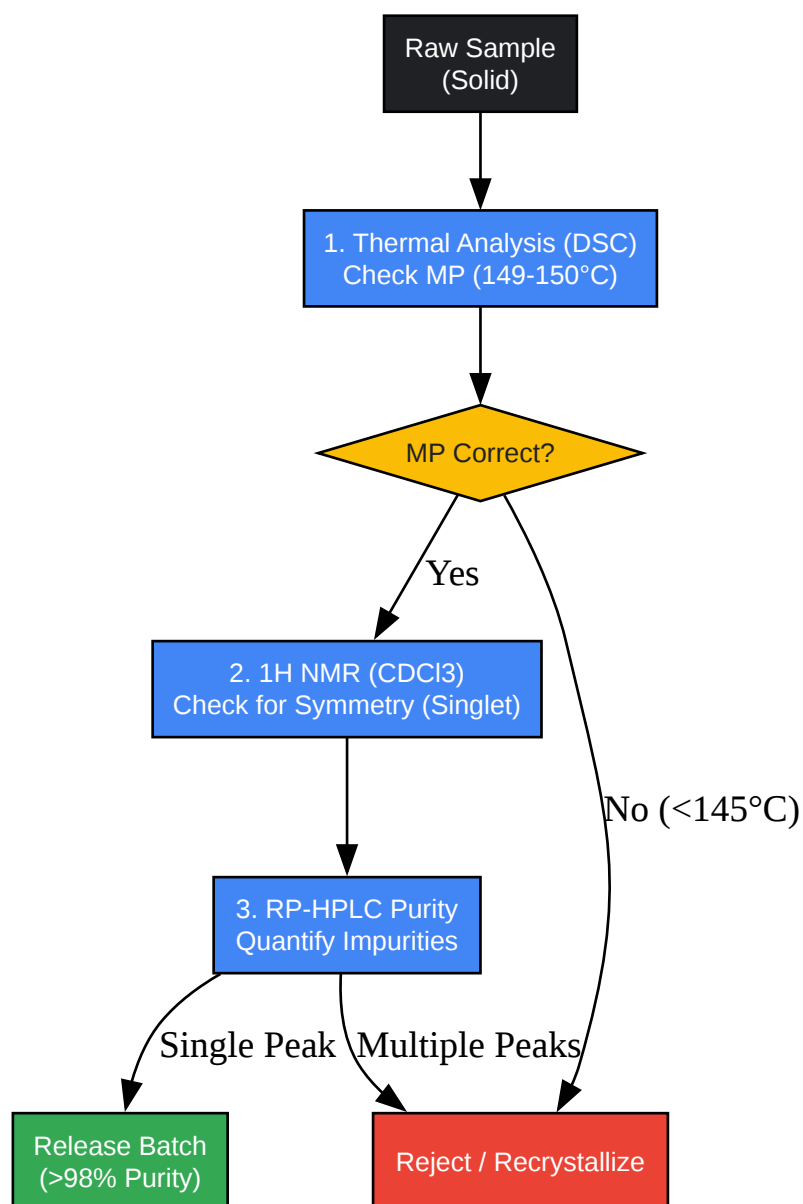


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Figure 1: Oxidative pathway from Caffeine to **N,N'-Dimethylparabanic acid** and potential degradation impurities.[3]

Analytical Workflow Summary

The following decision tree outlines the logical flow for characterizing a new batch of material.



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Figure 2: Step-by-step characterization workflow.

References

- NIST Chemistry WebBook. 1,3-Dimethyl-2,4,5-trioxoimidazolidine (**N,N'-Dimethylparabanic acid**) Mass Spectrum and Properties. National Institute of Standards and Technology.[4] [\[Link\]](#)

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